molecular formula C9H9F4N B1399819 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine CAS No. 1323966-36-4

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Cat. No. B1399819
M. Wt: 207.17 g/mol
InChI Key: RVXWFCFVRIODHK-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, abbreviated as 2-F-5-M-4-TFA, is an important industrial chemical used in a variety of applications. It is a colorless liquid with a pungent odor, and is also known by its other names, such as 2-fluoro-5-methylbenzylamine and 2-fluoro-5-methyl-4-trifluoromethylbenzene. 2-F-5-M-4-TFA is widely used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds, and as a catalyst in the production of polymers.

Scientific Research Applications

Synthesis and Utilization in Organic Compounds

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine and similar fluoroalkylated compounds are crucial intermediates in the synthesis of various organic compounds. A study by Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing certain non-steroidal anti-inflammatory materials. The process emphasizes the importance of finding cost-effective and environmentally friendly methods for large-scale production of such intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Progress in Aqueous Fluoroalkylation

A review by Song et al. (2018) highlighted the advancements in aqueous fluoroalkylation, particularly emphasizing the significance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials. The review accentuates the environmental aspect of organic synthesis and the development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules efficiently and environmentally safely (Song, Han, Zhao, & Zhang, 2018).

Role in PET Amyloid Imaging

Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including those with fluorinated components, for measuring amyloid in vivo in the brain of Alzheimer's disease patients. The study highlights the significance of fluorinated compounds in the early detection and understanding of Alzheimer's disease through PET amyloid imaging (Nordberg, 2007).

Environmental Aspects of Fluorinated Compounds

Henry et al. (2018) conducted a critical review on fluoropolymers, a class within the group of per- and polyfluoroalkyl substances (PFAS). The review discusses the unique properties, environmental stability, and the distinct classification of fluoropolymers, emphasizing their negligible environmental risks compared to other PFAS (Henry, Carlin, Hammerschmidt, Buck, Buxton, Fiedler, Seed, & Hernández, 2018).

properties

IUPAC Name

[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXWFCFVRIODHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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